molecular formula C18H16N2O2 B310254 2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide

2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide

Cat. No.: B310254
M. Wt: 292.3 g/mol
InChI Key: BTTCGDZEDXKQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that belongs to the class of aryloxyacetamides This compound is characterized by the presence of a quinoline ring and a 2-methylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:

    Formation of 2-methylphenoxyacetic acid: This can be achieved through the reaction of 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling with quinoline-8-amine: The 2-methylphenoxyacetic acid is then coupled with quinoline-8-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and quinoline rings.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylphenoxyacetic acid: Shares the phenoxy group but lacks the quinoline moiety.

    Quinoline-8-amine: Contains the quinoline ring but lacks the phenoxyacetamide structure.

Uniqueness

2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide is unique due to the combination of the quinoline ring and the 2-methylphenoxy group, which imparts distinct chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C18H16N2O2/c1-13-6-2-3-10-16(13)22-12-17(21)20-15-9-4-7-14-8-5-11-19-18(14)15/h2-11H,12H2,1H3,(H,20,21)

InChI Key

BTTCGDZEDXKQQA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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